molecular formula C14H11BrClN3S B12541544 1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide CAS No. 828254-49-5

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide

Cat. No.: B12541544
CAS No.: 828254-49-5
M. Wt: 368.7 g/mol
InChI Key: XOTNCVMJESIWLP-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 4-chloro-1,2,5-thiadiazole ring: This can be achieved through the reaction of appropriate thiourea derivatives with chlorinating agents under controlled conditions.

    Attachment of the pyridine ring: The thiadiazole intermediate is then reacted with a pyridine derivative, often under basic conditions, to form the desired pyridinium structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide has found applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide can be compared with other similar compounds, such as:

Properties

CAS No.

828254-49-5

Molecular Formula

C14H11BrClN3S

Molecular Weight

368.7 g/mol

IUPAC Name

3-(1-benzylpyridin-1-ium-3-yl)-4-chloro-1,2,5-thiadiazole;bromide

InChI

InChI=1S/C14H11ClN3S.BrH/c15-14-13(16-19-17-14)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1

InChI Key

XOTNCVMJESIWLP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C3=NSN=C3Cl.[Br-]

Origin of Product

United States

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